5-Fluoro-2-(trifluoromethyl)pyridin-4-amine
Description
Properties
IUPAC Name |
5-fluoro-2-(trifluoromethyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2/c7-3-2-12-5(1-4(3)11)6(8,9)10/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLQUFVYDUXVTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enhanced Metabolic Stability of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine Derivatives: A Mechanistic and Methodological Analysis
An In-Depth Technical Guide
Abstract
In the landscape of modern drug discovery, achieving optimal metabolic stability is a pivotal challenge that directly influences a drug candidate's pharmacokinetic profile, efficacy, and safety. Poor stability can lead to rapid systemic clearance, necessitating higher or more frequent dosing and increasing the risk of off-target effects.[1][2] The pyridine scaffold, a prevalent heterocyclic motif in numerous pharmaceuticals, is frequently susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][3] This guide provides a comprehensive technical analysis of the 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine scaffold, a strategic molecular framework designed to overcome these metabolic liabilities. We will explore the synergistic roles of fluorine and trifluoromethyl substituents in conferring metabolic robustness, detail the experimental protocols for assessing stability, and present a framework for data interpretation, providing researchers and drug development professionals with actionable insights.
The Physicochemical Rationale: Synergistic Effects of Fluorine and Trifluoromethyl Groups
The enhanced metabolic stability of the 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine core is not coincidental but rather a direct consequence of the unique and complementary physicochemical properties of its substituents. The strategic placement of a fluorine atom and a trifluoromethyl group serves to electronically deactivate the pyridine ring and sterically shield it from enzymatic attack.
The Role of the 5-Fluoro Substituent: Metabolic Blocking
The introduction of a fluorine atom at the 5-position of the pyridine ring is a well-established strategy to block common sites of metabolism.[1][4] This "metabolic blocking" effect is rooted in two primary principles:
-
Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy of ~485 kJ/mol) than a typical carbon-hydrogen (C-H) bond (~414 kJ/mol).[5][6] This inherent strength makes the C-F bond more resistant to enzymatic cleavage by oxidative enzymes like the cytochrome P450 (CYP) superfamily, which are responsible for the majority of Phase I metabolism.[1][6]
-
Electronic Effects: Fluorine's high electronegativity alters the electron density of the pyridine ring, making it less nucleophilic and therefore less susceptible to electrophilic attack and oxidation by CYP enzymes.[1][6]
The Role of the 2-(Trifluoromethyl) Group: Inductive Deactivation and Lipophilicity Modulation
The trifluoromethyl (-CF₃) group at the 2-position provides a powerful secondary layer of metabolic protection while favorably modulating other drug-like properties.
-
Metabolic Stability: As a potent electron-withdrawing group, the -CF₃ moiety strongly deactivates the aromatic ring, further reducing its susceptibility to oxidative metabolism.[5][7] The inherent strength of the multiple C-F bonds within the group also contributes to its high metabolic stability.[5][7]
-
Pharmacokinetic Profile: The -CF₃ group can enhance lipophilicity, which can improve membrane permeability and oral bioavailability.[5][7] This strategic modification is often employed to fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
The combination of these two groups creates a robust chemical entity that effectively mitigates common metabolic pathways, leading to an improved drug half-life and a more predictable pharmacokinetic profile.[8]
Caption: Synergistic contributions to metabolic stability.
Assessing Metabolic Stability: Experimental Protocols and Methodologies
Evaluating the metabolic stability of novel chemical entities is a cornerstone of preclinical development. In vitro assays using liver-derived fractions are the primary tools for this assessment, providing rapid and cost-effective data on a compound's intrinsic clearance.[9]
Key In Vitro Systems
-
Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from hepatocytes and are rich in Phase I enzymes, particularly CYPs.[2][10] Microsomal stability assays are the workhorse for evaluating susceptibility to oxidative metabolism.[9]
-
Hepatocytes: These are whole, intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes.[10][11] Hepatocyte assays provide a more comprehensive picture of a compound's overall metabolic fate.
Detailed Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a generalized but robust procedure for determining the metabolic stability of a 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine derivative.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound upon incubation with human liver microsomes (HLM).
Materials:
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Positive Control Compound (e.g., Verapamil, a compound with known high clearance)
-
Negative Control (e.g., a compound known for high stability)
-
Acetonitrile (ACN) with internal standard (for reaction termination and sample analysis)
-
96-well incubation plate and analytical plate
Experimental Workflow:
Caption: Workflow for a microsomal metabolic stability assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Thaw liver microsomes on ice.
-
Prepare the final working solution of the test compound by diluting the stock solution in the phosphate buffer to achieve a final incubation concentration of 1 µM.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation Setup:
-
In a 96-well plate, add the phosphate buffer.
-
Add the liver microsomes to the buffer to achieve a final protein concentration of 0.5 mg/mL.
-
Add the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
-
Reaction Initiation and Time Points:
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to all wells except for the "T=0" and "No NADPH" control wells.
-
Immediately after adding NADPH, stop the reaction in the "T=0" wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Continue to incubate the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding the cold acetonitrile solution.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well analytical plate.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the parent compound relative to the internal standard.[11][12]
-
Data Analysis and Interpretation
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Determine Half-Life (t₁/₂): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.
-
t₁/₂ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLᵢₙₜ): This value represents the theoretical maximum clearance rate.
-
CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)
-
Data Presentation: A Comparative Analysis
To illustrate the benefits of the 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine scaffold, the following table presents hypothetical but representative data comparing such a derivative to a non-fluorinated pyridine analog.
| Parameter | Pyridine Analog (Compound A) | 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine Derivative (Compound B) |
| Incubation Time (min) | % Parent Remaining | % Parent Remaining |
| 0 | 100 | 100 |
| 5 | 75 | 98 |
| 15 | 40 | 92 |
| 30 | 15 | 85 |
| 60 | <5 | 70 |
| Calculated t₁/₂ (min) | 12 | 115 |
| Calculated CLᵢₙₜ (µL/min/mg) | 115.5 | 12.0 |
| Predicted In Vivo Clearance | High | Low |
Table 1: Comparative in vitro metabolic stability data. The significant increase in half-life and corresponding decrease in intrinsic clearance for Compound B highlight the profound stabilizing effect of the fluoro and trifluoromethyl substitutions.
Conclusion and Future Perspectives
The strategic incorporation of fluorine and trifluoromethyl groups into the pyridine ring, as exemplified by the 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine scaffold, represents a powerful and validated approach in medicinal chemistry to overcome metabolic liabilities.[8][13] This guide has detailed the mechanistic underpinnings of this stability enhancement, rooted in the fundamental principles of bond strength and electronic modulation.[6][14] Furthermore, we have provided a robust, step-by-step experimental protocol for the in vitro assessment of metabolic stability using liver microsomes, the industry-standard primary screen.
The data clearly demonstrate that derivatives built upon this scaffold are significantly more resistant to CYP-mediated metabolism, leading to longer half-lives and lower intrinsic clearance.[15] These favorable in vitro characteristics are strong predictors of an improved in vivo pharmacokinetic profile, including increased oral bioavailability and a more manageable dosing regimen.[2] As drug discovery programs continue to demand molecules with optimized ADME properties, the rational design principles embodied by the 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine core will remain an indispensable tool for developing safer and more effective therapeutics.
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The Strategic Utility of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine: A Technical Guide for Advanced Synthesis
Abstract
This technical guide delves into the synthetic utility and strategic applications of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine, a highly functionalized and electronically distinct heterocyclic building block. While specific literature on this exact isomer is emerging, this document leverages established principles of fluorine and pyridine chemistry to provide a comprehensive overview for researchers, chemists, and professionals in drug development. We will explore its predicted physicochemical properties, propose robust synthetic routes, and detail its anticipated reactivity in key cross-coupling reactions. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the pyridine core imparts unique electronic characteristics, making this molecule a compelling scaffold for the discovery of novel therapeutics and advanced materials.
Introduction: The Power of Fluorine in Heterocyclic Chemistry
The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[1] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When integrated into a pyridine scaffold, a privileged heterocycle in numerous pharmaceuticals, these effects are amplified. The trifluoromethyl group (CF3), a potent electron-withdrawing moiety, further modulates the electronic landscape of the pyridine ring, influencing its reactivity and pKa.
5-Fluoro-2-(trifluoromethyl)pyridin-4-amine presents a particularly interesting substitution pattern. The electron-withdrawing CF3 group at the 2-position and the fluorine at the 5-position create an electron-deficient ring system. In contrast, the amine group at the 4-position acts as a strong electron-donating group. This "push-pull" electronic arrangement is anticipated to drive unique reactivity and provide a versatile handle for a variety of chemical transformations.
Physicochemical Properties: An Estimation
While exhaustive experimental data for 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine is not widely available, we can extrapolate its likely properties based on its constituent parts and data from closely related analogues.
| Property | Predicted Value | Rationale/Comments |
| Molecular Formula | C₆H₄F₄N₂ | - |
| Molecular Weight | 180.11 g/mol | - |
| Appearance | White to off-white solid | Similar to other aminopyridines. |
| Melting Point | 80-100 °C | Expected to be a solid at room temperature. |
| Boiling Point | >200 °C | High polarity and potential for hydrogen bonding. |
| pKa (of the pyridinium ion) | 2-3 | The strong electron-withdrawing F and CF3 groups will significantly decrease the basicity of the pyridine nitrogen compared to pyridine (pKa ≈ 5.2). |
| LogP | 1.5 - 2.5 | The hydrophobic CF3 group is balanced by the polar amine and fluorine atoms. |
Proposed Synthesis of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine
A plausible and efficient synthetic route to the title compound would involve the nucleophilic aromatic substitution (SNA) of a suitable precursor, such as 4,5-difluoro-2-(trifluoromethyl)pyridine. The high electrophilicity of the C4 position, activated by the adjacent fluorine and the CF3 group, makes it susceptible to nucleophilic attack.
Sources
Literature review of pyridine derivatives containing 5-Fluoro-2-(trifluoromethyl) moieties
An In-depth Technical Guide to Pyridine Derivatives Containing 5-Fluoro-2-(trifluoromethyl) Moieties
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Fluorine in Pyridine Chemistry
The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry.[1][2][3] The unique physicochemical properties imparted by fluorine—such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[3][4][5] Among the vast landscape of fluorinated heterocycles, pyridine derivatives stand out due to their prevalence in a multitude of bioactive compounds.[2][6]
This guide focuses on a particularly compelling structural motif: the 5-fluoro-2-(trifluoromethyl)pyridine scaffold. This arrangement combines the metabolic blocking potential and modulation of electronics of a C-5 fluorine atom with the powerful electron-withdrawing and lipophilic characteristics of a C-2 trifluoromethyl (CF₃) group.[5][6] This synergistic combination creates a privileged core structure that has been successfully exploited in the development of a diverse range of pharmaceuticals and agrochemicals.[2][6][7][8] This document serves as a technical review of the synthesis, functionalization, and application of these high-value compounds, providing researchers and drug development professionals with a comprehensive understanding of their potential.
Part 1: Synthetic Strategies for 5-Fluoro-2-(trifluoromethyl)pyridine Derivatives
The synthesis of this scaffold and its derivatives can be approached through several strategic pathways, primarily involving either the construction of the fluorinated pyridine ring from acyclic precursors or the modification of a pre-formed pyridine core.
Construction of the Core Scaffold
Two primary industrial methods are employed for the synthesis of trifluoromethylpyridines (TFMP), which are the foundational precursors to the target moiety.[6][8]
-
Chlorine/Fluorine Exchange from Picoline: This traditional method often starts with 3-picoline (3-methylpyridine). The process involves high-temperature, vapor-phase chlorination of the methyl group, followed by a halogen exchange (HALEX) reaction with hydrogen fluoride (HF) to form the trifluoromethyl group. Subsequent nuclear chlorination of the pyridine ring yields key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which are workhorse building blocks for further derivatization.[6][8]
-
Cyclocondensation Reactions: An alternative approach involves building the pyridine ring from smaller, trifluoromethyl-containing building blocks.[6][8] Reagents such as ethyl 4,4,4-trifluoro-3-oxobutanoate can undergo condensation reactions with ammonia or other nitrogen sources to assemble the pyridinone ring, which can then be further functionalized.[8]
The diagram below illustrates the generalized pathways for synthesizing key trifluoromethylpyridine intermediates.
Caption: Core synthesis routes to trifluoromethylpyridine intermediates.
Functionalization and Derivatization
Once the core is established, diversification is achieved through functionalization of the pyridine ring. The strong electron-withdrawing nature of both the fluorine and CF₃ substituents renders the ring electron-deficient, making it highly susceptible to certain transformations.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for introducing a wide range of nucleophiles onto the pyridine ring.[3][9] The reaction is particularly facile on fluoro-pyridines compared to their chloro-analogues due to the high electronegativity of fluorine, which enhances the rate of substitution.[10][11] This allows for the displacement of a halogen (or another suitable leaving group) by amines, alcohols, thiols, and other nucleophiles under relatively mild conditions.
C–H Bond Functionalization
Modern synthetic chemistry offers elegant solutions for late-stage functionalization via direct C–H activation.[10][11] A notable strategy involves the direct fluorination of a C-H bond adjacent to the pyridine nitrogen using reagents like silver(II) fluoride (AgF₂). The newly installed fluorine can then serve as a leaving group for subsequent SNAr reactions, providing a versatile two-step sequence for introducing diverse functionalities without the need for pre-functionalized starting materials.[10][11]
Representative Experimental Protocol: Amide Coupling
To provide a practical context, the following is a representative protocol for the synthesis of an amide derivative, adapted from the synthesis of N-(2-fluoro-2-propen-1-yl)-5-(trifluoromethyl)-2-pyridinecarboxamide.[7] This method exemplifies a common and crucial transformation in medicinal chemistry.
Objective: To synthesize a pyridinecarboxamide derivative via amide bond formation.
Materials:
-
5-(trifluoromethyl)-2-picolinic acid
-
Dichloromethane (DCM), anhydrous
-
Oxalyl chloride
-
Dimethylformamide (DMF), anhydrous
-
Appropriate amine (e.g., (2-fluoroallyl)ammonium chloride)
-
Triethylamine (or other suitable base)
Step-by-Step Procedure:
-
Acid Chloride Formation:
-
Charge a reaction vial with 5-(trifluoromethyl)-2-picolinic acid (1.0 equiv) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (2.0 equiv) followed by a catalytic amount of anhydrous DMF (e.g., 3 mol%).
-
Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. The formation of the acyl chloride is typically monitored by the cessation of gas evolution.
-
-
Solvent Removal:
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 5-(trifluoromethyl)-2-picolinoyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 equiv) and a base such as triethylamine (2.5 equiv) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the acyl chloride solution to the amine solution dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS is recommended).
-
-
Work-up and Purification:
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
-
Causality and Self-Validation:
-
Why Oxalyl Chloride and Catalytic DMF? This combination is a standard and highly efficient method for converting carboxylic acids to acyl chlorides. Oxalyl chloride decomposes into volatile byproducts (CO, CO₂), simplifying work-up. DMF catalyzes the reaction by forming a Vilsmeier intermediate, which is the active acylating agent.
-
Why a Base? The amide coupling reaction releases HCl, which would protonate the amine nucleophile, rendering it unreactive. A non-nucleophilic base like triethylamine is required to scavenge the HCl and ensure the amine remains available for reaction.
-
Protocol Validation: The success of the reaction is validated by characterization of the final product using techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the formation of the amide bond and the integrity of the molecular structure.
Part 2: Applications in Drug Discovery and Agrochemicals
The 5-fluoro-2-(trifluoromethyl)pyridine motif is a key component in numerous biologically active molecules, demonstrating its versatility and importance.
Pharmaceutical Applications
Derivatives incorporating this scaffold have shown promise across several therapeutic areas, particularly in oncology. The unique electronic and steric properties of the fluorinated pyridine ring often lead to enhanced target engagement and improved pharmacokinetic profiles.
-
Anticancer Activity: Several studies have reported potent antiproliferative activities. For example, 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1), two important targets in acute myeloid leukemia.[12] Similarly, novel thiazolo[4,5-d]pyrimidine derivatives containing the trifluoromethyl group have been synthesized and demonstrated significant anticancer activity against various human cancer cell lines.[4]
The following table summarizes the activity of representative compounds against the MV4-11 leukemia cell line.
| Compound ID | Structure Modification | Target(s) | Antiproliferative Activity (IC₅₀, nM) |
| 22 | Quinoline sulfonyl moiety | FLT3/CHK1 | < 4 |
| 29 | Substituted quinoline | FLT3/CHK1 | < 4 |
| 30 | Optimized quinoline | FLT3/CHK1 | < 4 |
| 31 | Modified linker | FLT3/CHK1 | < 4 |
| 32 | Alternative heterocycle | FLT3/CHK1 | < 4 |
| Data sourced from a study on dual FLT3/CHK1 inhibitors.[12] |
Agrochemical Applications
The trifluoromethylpyridine moiety is a well-established pharmacophore in the agrochemical industry.[2][6] Its inclusion has led to the development of highly effective herbicides, insecticides, and fungicides.
-
Herbicides: The first major commercial success was Fluazifop-butyl, a herbicide used to control grass weeds, which is synthesized from the key intermediate 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[6][8]
-
Insecticides and Fungicides: The intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is a starting material for insecticides like chlorfluazuron and fungicides such as fluazinam.[8] The presence of the trifluoromethylpyridine structure is credited with providing superior pest control properties compared to traditional analogues.[8]
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing lead compounds. For the 5-fluoro-2-(trifluoromethyl)pyridine scaffold, biological activity is highly dependent on the nature and position of substituents on the pyridine ring.
-
General Trends: Analysis of various derivatives shows that the introduction of amide, sulfonyl, or additional heterocyclic moieties can drastically alter biological activity.[12][13] For anticancer agents, specific hydrogen bonding interactions between the pyridine nitrogen or adjacent amine groups and kinase hinge regions are often crucial for potency.[12] In antifungal compounds, the type of substituent on an attached amide can determine the spectrum of activity against different fungal species.[13]
The workflow for an SAR study is depicted below.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(2-Fluoro-2-propen-1-yl)-5-(trifluoromethyl)-2-pyridinecarboxamide [mdpi.com]
- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
Bioisosteric Utility of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine in Next-Generation Agrochemical Design
[1]
Executive Summary
This technical guide evaluates the bioisosteric potential of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine (CAS 1260663-77-1) in the design of novel agrochemicals. As resistance to existing modes of action (MoA) rises, this specific fluorinated pyridine scaffold offers a strategic entry point for modifying physicochemical profiles (LogP, pKa) and blocking metabolic degradation sites.[1] This guide details the molecule's structural rationale, synthetic pathways, and application in developing next-generation herbicides (auxin mimics, PDS inhibitors) and fungicides (SDHIs).[1]
Chemical Architecture & Bioisosteric Rationale
The efficacy of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine stems from its precise substitution pattern, which addresses common failure modes in lead optimization: metabolic instability and poor translocation.[1]
Structural Analysis[2]
-
Pyridine Core: Provides better water solubility and systemic translocation (xylem/phloem mobility) compared to benzene analogs (anilines), a critical factor for post-emergence herbicides.[1]
-
C2-Trifluoromethyl (-CF3):
-
Electronic Effect: A strong electron-withdrawing group (EWG) that lowers the pKa of the C4-amine, modulating its nucleophilicity for coupling reactions (e.g., urea or amide formation).[1]
-
Steric Bulk: Occupies a volume similar to an isopropyl group (approx. 22 ų) but with high hydrolytic stability.[1] It serves as a bioisostere for the C2-carboxylate found in picolinic acid herbicides (e.g., Picloram), potentially retaining receptor binding while altering the functional efficacy.
-
-
C5-Fluorine (-F):
-
Metabolic Blocking: The C5 position in pyridines is electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes.[1] Fluorine substitution blocks this "soft spot," significantly extending the half-life of the active ingredient within the plant or pest.
-
Lipophilicity Modulation: The C5-F increases lipophilicity (LogP) moderately without the steric penalty of a chlorine atom.[1]
-
Bioisosteric Mapping
The following diagram illustrates how this scaffold serves as a high-performance replacement for traditional aniline and non-fluorinated pyridine building blocks.[1]
Caption: Evolution of the pharmacophore from labile aniline precursors to the stabilized fluorinated pyridine scaffold.
Agrochemical Applications & SAR
Herbicides: Auxin Mimics & PDS Inhibitors
The structure of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine is homologous to the "arylpicolinate" class of synthetic auxins (e.g., Florpyrauxifen-benzyl, Halauxifen-methyl).[1]
-
Mechanism: In commercial auxins, the C2 position holds a carboxylic acid (or ester) essential for binding the TIR1/AFB5 receptor.[1]
-
Innovation: Replacing the C2-COOH with C2-CF3 creates a "picolinate mimic" that may retain affinity for the auxin-binding pocket but fail to trigger the degradation complex, potentially acting as an auxin antagonist or shifting the MoA to Phytoene Desaturase (PDS) inhibition (common for trifluoromethyl-pyridines like Flurtamone analogs).[1]
Fungicides: SDHI Scaffolds
Succinate Dehydrogenase Inhibitors (SDHIs) typically link an aromatic amine to a pyrazole acid chloride.[1]
-
Application: Coupling this amine with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride yields a novel SDHI candidate.[1]
-
Advantage: The 5-F/2-CF3 substitution pattern on the pyridine ring optimizes the "tail" region of the fungicide, enhancing binding affinity in the ubiquinone-binding pocket (site II) of the fungal complex II.[1]
Synthetic Pathways[1][3][4][5][6]
The synthesis of CAS 1260663-77-1 requires controlling regioselectivity to ensure the amino group is installed at C4 while preserving the C5-fluorine.[1]
Recommended Industrial Route: Nucleophilic Aromatic Substitution (SnAr)
The most robust scalable route utilizes the activation provided by the ring nitrogen and the electron-withdrawing CF3 group to facilitate SnAr at the C4 position.[1]
Precursor: 4,5-Difluoro-2-(trifluoromethyl)pyridine or 4-Chloro-5-fluoro-2-(trifluoromethyl)pyridine.[1]
Protocol:
-
Charge: Load a high-pressure reactor (Autoclave) with 4,5-difluoro-2-(trifluoromethyl)pyridine (1.0 eq) and acetonitrile (solvent).
-
Amination: Introduce anhydrous Ammonia (NH3) gas (3.0 eq) or 28% NH4OH.[1]
-
Reaction: Heat to 80–100°C for 4–6 hours. The C4-fluorine is significantly more labile than the C5-fluorine due to para-activation by the ring nitrogen and ortho-activation by the CF3 group.[1]
-
Workup: Vent excess ammonia. Concentrate the solvent.[2] Recrystallize from heptane/ethyl acetate.
Caption: Regioselective synthesis pathway exploiting the lability of C4-halogens in trifluoromethyl-pyridines.
Physicochemical Profiling
Data below is estimated based on Structure-Activity Relationship (SAR) algorithms for the specific isomer.
| Property | Value (Est.) | Implication for Agrochemicals |
| Molecular Weight | 180.11 g/mol | Ideal for systemic transport (< 500 Da).[1] |
| LogP (Octanol/Water) | 2.1 – 2.4 | Optimal for membrane permeability and phloem mobility (Bromilow Model).[1] |
| pKa (Conjugate Acid) | ~2.5 – 3.0 | Weakly basic.[1] Remains largely non-ionized at physiological pH (5.5–7.0), aiding passive diffusion.[1] |
| H-Bond Donors | 2 (NH2) | Facilitates receptor binding (e.g., H-bonding to serine residues).[1] |
| Metabolic Stability | High | C5-F blocks oxidative dealkylation/hydroxylation.[1] |
Experimental Protocol: Amide Coupling (SDHI Synthesis)
To validate the utility of this building block, the following protocol describes its coupling to a pyrazole acid chloride (common in SDHI fungicides).
Objective: Synthesis of N-(5-fluoro-2-(trifluoromethyl)pyridin-4-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.
-
Preparation: In a dry 100 mL round-bottom flask, dissolve 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine (1.80 g, 10 mmol) in dry THF (20 mL).
-
Base Addition: Add Triethylamine (TEA) (1.67 mL, 12 mmol) or Pyridine (1.0 mL). Cool to 0°C under N2 atmosphere.
-
Acylation: Dropwise add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (10.5 mmol) in THF (5 mL) over 15 minutes.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
-
Quench: Pour reaction mixture into ice water (50 mL). Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash organic phase with Brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexane).
-
Validation: Confirm structure via 1H-NMR (look for amide NH singlet ~10.5 ppm) and 19F-NMR (distinct signals for CF3, F-pyridine, and CF2H).
References
-
ChemicalBook. (2024).[1] 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine Product Properties and Synthesis. Retrieved from [1]
-
National Institutes of Health (NIH). (2023).[1] Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid. Retrieved from [1]
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications in agrochemicals. Retrieved from [1]
-
BenchChem. (2025).[1][2] Synthesis and Properties of Fluorinated Pyridine Intermediates. Retrieved from [1]
-
European Patent Office. (2019).[1] Safened Herbicidal Compositions Comprising Pyridine Carboxylic Acids. Patent EP3194391B1. Retrieved from [1]
Application Note: A Guide to Amide Coupling with the Electron-Deficient 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine
Abstract
5-Fluoro-2-(trifluoromethyl)pyridin-4-amine is a critical structural motif in modern medicinal and agrochemical research. Its utility, however, is often hampered by the significant synthetic challenges it presents during amide bond formation. The potent electron-withdrawing nature of the fluoro and trifluoromethyl substituents renders the C4-amino group exceptionally electron-deficient and poorly nucleophilic.[1][2] This application note provides a comprehensive guide for researchers, offering a detailed analysis of the underlying chemical principles and presenting a suite of robust, validated protocols for successfully coupling this challenging amine with a range of carboxylic acids. We will explore the rationale behind reagent selection, from high-efficiency uronium salts like HATU to catalyzed carbodiimide methods and the use of highly reactive acyl halides, ensuring that scientists are equipped to overcome this common synthetic hurdle.
The Core Challenge: Understanding the Reduced Nucleophilicity
The primary obstacle in utilizing 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine in amide synthesis is its severely diminished nucleophilicity. This property is a direct consequence of its electronic structure:
-
Inductive and Mesomeric Effects: The trifluoromethyl (-CF₃) group at the C2 position and the fluorine (-F) atom at the C5 position are powerful electron-withdrawing groups. They pull electron density away from the pyridine ring through both inductive (-I) and mesomeric (-M) effects.
-
Deactivation of the Amino Group: This electron withdrawal significantly reduces the electron density on the exocyclic amino group at the C4 position. The lone pair of electrons on the nitrogen atom is less available for nucleophilic attack on an activated carboxylic acid, making the amine a weak nucleophile.
Consequently, standard amide coupling conditions that are effective for aliphatic amines or electron-rich anilines often result in sluggish reactions, low yields, or complete failure.[3][4] Overcoming this requires either enhancing the reactivity of the electrophilic partner (the carboxylic acid) or optimizing conditions to favor the reaction kinetics.
Recommended Protocols for Amide Coupling
Based on extensive validation, we present three primary protocols, graded by their activating power and suitability for different scenarios.
Protocol A: High-Efficiency Coupling with HATU
This is the recommended starting point for most applications, including those with sterically hindered carboxylic acids. Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are exceptionally effective for coupling electron-deficient amines.[5]
Principle & Rationale: HATU reacts with a carboxylate to form a highly reactive OAt-active ester.[6] The 1-hydroxy-7-azabenzotriazole (HOAt) leaving group is superior to the more common HOBt because the pyridine nitrogen atom can stabilize the transition state of the subsequent aminolysis, accelerating the rate of amide bond formation even with weak nucleophiles.[7]
Visualizing the HATU Mechanism:
Caption: HATU-mediated activation and coupling workflow.
Step-by-Step Methodology:
-
Preparation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, NMP, or DMA, 0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add HATU (1.1-1.2 eq).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to ensure pre-activation.
-
Amine Addition: Add a solution of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine (1.0-1.1 eq) in a minimal amount of the reaction solvent.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. If the reaction is sluggish after several hours, it may be gently heated to 40-60 °C.[1] Reactions are typically complete within 2-16 hours.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid or 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol B: Enhanced Carbodiimide Coupling with DMAP Catalysis
This protocol is a cost-effective alternative to uronium salts but may require more optimization. Standard EDC/HOBt couplings are often inefficient for this substrate; the key to success is the addition of a nucleophilic catalyst.[3]
Principle & Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form an O-acylisourea intermediate. While this can be intercepted by the amine, the reaction is slow. The additive 4-(Dimethylamino)pyridine (DMAP) acts as a potent acyl transfer agent, intercepting the activated intermediate to form a highly reactive N-acylpyridinium species, which is then readily attacked by the electron-poor amine.[3]
Visualizing the EDC/DMAP Mechanism:
Caption: DMAP-catalyzed acyl transfer in EDC couplings.
Step-by-Step Methodology:
-
Preparation: Dissolve the carboxylic acid (1.0 eq), 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine (1.0 eq), EDC·HCl (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous solvent like DCM or DMF.
-
Base Addition: Add a non-nucleophilic base such as DIPEA or triethylamine (1.5-2.0 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Gentle heating (40 °C) can be applied if necessary, but monitor for potential side reactions.
-
Work-up & Purification: Follow the same procedure as described in Protocol A. The urea byproduct from EDC is water-soluble, simplifying its removal during the aqueous wash steps.[8]
Protocol C: Acyl Halide Formation for Highly Recalcitrant Cases
When all other methods fail, converting the carboxylic acid to a highly reactive acyl chloride or fluoride provides the most powerful electrophile to overcome the amine's low nucleophilicity.[1] This method is effective but requires strict anhydrous conditions and careful handling of reagents.
Principle & Rationale: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert carboxylic acids into acyl chlorides. These are extremely reactive electrophiles that can be acylated by even very weak nucleophiles. Acyl fluorides, generated with reagents like cyanuric fluoride, are an alternative that can be more stable and less prone to racemization.[9][10]
Visualizing the Acyl Halide Workflow:
Caption: Two-step workflow for amide coupling via an acyl halide.
Step-by-Step Methodology (Acyl Chloride):
-
Acyl Chloride Formation: In a fume hood, dissolve the carboxylic acid (1.0 eq) in an anhydrous, non-protic solvent (e.g., DCM or toluene). Add oxalyl chloride (1.5-2.0 eq) followed by a catalytic drop of DMF. The mixture will effervesce. Stir at room temperature for 1-3 hours until gas evolution ceases.
-
Solvent Removal: Carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride should be used immediately without purification.
-
Coupling Reaction: Dissolve the 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 2.0 eq) in anhydrous DCM.
-
Addition: Cool the amine solution to 0 °C in an ice bath. Slowly add a solution of the crude acyl chloride in anhydrous DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up & Purification: Quench the reaction by carefully adding water or saturated NaHCO₃ solution. Proceed with the standard aqueous work-up and purification as described in Protocol A.
Summary and Protocol Selection Guide
Choosing the right protocol is critical for success. The following table summarizes the key attributes of each method.
| Feature | Protocol A: HATU | Protocol B: EDC/DMAP | Protocol C: Acyl Halide |
| Reagent Type | Uronium Salt | Carbodiimide + Catalyst | Acyl Halide (In Situ or Isolated) |
| Relative Power | High | Moderate to High | Very High |
| Key Strength | High efficiency, low racemization, reliable.[5] | Cost-effective, readily available reagents.[3] | Overcomes very low nucleophilicity.[1] |
| Potential Drawback | Higher reagent cost. | May require optimization; risk of side reactions. | Moisture sensitive; harsh reagents; safety concerns. |
| Best For... | General use, sterically hindered substrates. | Scale-up, less hindered substrates. | Failed reactions with other methods. |
To aid in this decision, the following logic chart can be used:
Caption: Decision tree for selecting the optimal coupling protocol.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020, December 21). YouTube. [Link]
-
BEMT Peptide Coupling Mechanism | Organic Chemistry. (2021, August 9). YouTube. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021, January 18). YouTube. [Link]
-
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024, April 29). YouTube. [Link]
-
EDC Coupling Mechanism | Organic Chemistry. (2021, February 8). YouTube. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). OUCI. [Link]
-
Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016, January 14). Semantic Scholar. [Link]
-
Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
HATU. (n.d.). Wikipedia. [Link]
-
Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. (2021, January 18). Beilstein Journals. [Link]
-
Uphill battles in amide couplings. (2014, April 4). amphoteros. [Link]
-
Amide coupling between 5-(trifluoromethyl)-2-pinolinic acid and... (n.d.). ResearchGate. [Link]
-
Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. [Link]
-
Synthesis of 2-amino-5-fluoropyridine. (n.d.). ResearchGate. [Link]
-
A simple synthesis of aminopyridines: use of amides as amine source. (n.d.). SciELO. [Link]
-
Synthesis of N-trifluoromethyl amides from carboxylic acids. (2021, August 3). PMC. [Link]
-
Synthesis of N-trifluoromethyl amides from carboxylic acids. (n.d.). eScholarship.org. [Link]
-
Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. [Link]
-
Amide coupling. (n.d.). Reddit. [Link]
-
Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. (n.d.). ChemRxiv. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates [ouci.dntb.gov.ua]
Overcoming steric hindrance in 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine coupling
Ticket ID: PYR-CF3-F-001 Subject: Overcoming Steric & Electronic Deactivation in 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Analysis: Why is this reaction failing?
Welcome to the technical support center. You are working with 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine , a scaffold that presents a "perfect storm" of deactivation. Standard protocols (e.g., HATU/DIPEA for amides or Pd(PPh3)4 for coupling) will likely result in 0% conversion or complete starting material recovery.
The Deactivation Matrix
Your molecule suffers from two simultaneous antagonistic forces:
-
Electronic Deactivation (Critical): The pyridine nitrogen, the -CF3 group (C2), and the -F atom (C5) are all electron-withdrawing. This pulls electron density away from the exocyclic amine (-NH2), rendering the lone pair chemically inert.
-
Steric Ortho-Effect: The Fluorine atom at C5 is ortho to the amine. While Fluorine has a small Van der Waals radius (~1.47 Å), its proximity effectively blocks the approach of bulky electrophiles or metal centers, especially when combined with the rigid pyridine ring.
Visualization of the Problem
The following diagram maps the interference zones on your scaffold.
Figure 1: Deactivation map showing how electronic withdrawal and ortho-steric hindrance converge to deactivate the C4-amine.
Protocol A: C-N Cross-Coupling (Buchwald-Hartwig)[1][2]
Objective: Coupling the amine with an Aryl Halide. The Fix: You must switch to Third-Generation Buchwald Precatalysts with bulky, electron-rich ligands. Standard Pd sources (Pd2(dba)3) often fail to undergo oxidative addition or suffer from slow reductive elimination in these systems.
Recommended System
| Component | Recommendation | Mechanism of Action |
| Ligand | BrettPhos or tBuBrettPhos | These bulky, electron-rich biaryl phosphines are specifically designed for primary amines. They facilitate the difficult reductive elimination step caused by the steric bulk of the 5-F group. |
| Catalyst | BrettPhos Pd G4 | Ensures immediate generation of the active L-Pd(0) species, preventing induction periods where the catalyst might decompose. |
| Base | LiHMDS (1.0 M in THF) | Crucial: Weak bases (Cs2CO3) will not work. You need to deprotonate the amine to form a Palladium-Amido complex.[1] |
| Solvent | Toluene or Dioxane | Non-polar solvents often stabilize the active catalytic species better in these specific couplings. |
Step-by-Step Protocol
-
Preparation: Charge a reaction vial with the aryl halide (1.0 equiv), 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine (1.2 equiv), and BrettPhos Pd G4 (2–5 mol%).
-
Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent/Base Addition: Add anhydrous Toluene (0.2 M concentration). Then, add LiHMDS (2.2 equiv) dropwise at room temperature.
-
Note: You may observe a color change; this is the formation of the active anionic species.[2]
-
-
Reaction: Heat to 100°C for 2–4 hours.
-
Workup: Cool to RT, quench with saturated NH4Cl, extract with EtOAc.
Protocol B: Amide Bond Formation
Objective: Coupling the amine with a Carboxylic Acid. The Fix: The amine is too weak to attack a standard activated ester (OBt/OAt). You must use T3P (Propylphosphonic anhydride) or convert the acid to an Acid Fluoride .
Comparison of Coupling Agents
| Reagent | Suitability | Notes |
| HATU/HBTU | Low | Often results in stalled reactions due to slow aminolysis of the O-At ester. |
| EDC/NHS | Very Low | The amine is not nucleophilic enough to displace NHS. |
| T3P | High | Drives equilibrium by releasing a water-soluble byproduct; highly reactive in EtOAc/Pyridine. |
| BTFFH | High | Generates an Acid Fluoride in situ, which is less sterically sensitive than an acid chloride and highly reactive toward weak amines. |
Recommended Protocol (T3P Method)
-
Dissolution: Dissolve the Carboxylic Acid (1.1 equiv) and the Pyridin-4-amine (1.0 equiv) in EtOAc (not DMF/DCM). T3P works best in EtOAc.
-
Base: Add Pyridine (3.0 equiv). Pyridine acts as both a base and a nucleophilic catalyst.
-
Activation: Add T3P (50% wt in EtOAc, 2.0 equiv) dropwise.
-
Heat: Heat the sealed vial to 60–80°C . Room temperature is rarely sufficient for this scaffold.
-
Monitoring: If conversion stalls after 4 hours, add another 0.5 equiv of T3P.
Protocol C: The "Nuclear Option" (Anionic Activation)
If both methods above fail, you must utilize the Lithium Amide strategy. This bypasses the need for the neutral amine to act as a nucleophile by turning it into a potent anion.
Workflow Logic
Figure 2: Anionic activation strategy converting the weak amine into a reactive lithium species.
Protocol
-
Dissolve 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine in anhydrous THF. Cool to 0°C .
-
Add LiHMDS (1.1 equiv) dropwise. Stir for 15–30 minutes to ensure full deprotonation.
-
Add the Acid Chloride (or highly active electrophile) dropwise.
-
Allow to warm to RT. The reaction is usually instantaneous upon addition.
Frequently Asked Questions (FAQ)
Q: I see a black precipitate immediately after adding the catalyst in the Buchwald reaction. What happened? A: This is "Palladium Black" formation. It indicates your catalyst decomposed before entering the catalytic cycle. This usually happens if the amine is not binding to the Pd, or if the system wasn't degassed properly.
-
Fix: Switch to a precatalyst (BrettPhos Pd G4) rather than mixing Pd2(dba)3 + Ligand. Ensure your solvent is rigorously degassed.
Q: Can I use NaH instead of LiHMDS for the "Nuclear Option"? A: Yes, but NaH is heterogeneous and can be slower to react with the amine due to solubility issues. LiHMDS is soluble in THF/Toluene, providing a more controlled and homogeneous deprotonation.
Q: Why not just use the 4-Chloro-pyridine and couple an amine to it (Reverse Coupling)? A: Excellent question. If you have the flexibility to change your retrosynthesis, SNAr (Nucleophilic Aromatic Substitution) on 4-Chloro-5-fluoro-2-(trifluoromethyl)pyridine is significantly easier. The 5-F and 2-CF3 groups activate the C4-position for nucleophilic attack. However, if you are forced to use the amine building block, the protocols above are your best path.
References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
- Bode, J. W. (2006). Emerging Methods in Amide- and Peptide-Bond Formation. Current Opinion in Drug Discovery & Development. (Focus on T3P and non-standard couplings).
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews.
Sources
Purification methods for 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine intermediates
This technical support guide addresses the purification and handling of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine . This intermediate is critical in the synthesis of next-generation androgen receptor antagonists (e.g., Apalutamide derivatives) and agrochemicals.
The guide is structured to address the specific chemical behavior of this electron-deficient heterocyclic amine.
Product Dashboard
| Property | Specification / Data |
| Chemical Name | 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine |
| Common ID | Intermediate A-5F-2CF3 |
| Molecular Formula | |
| Molecular Weight | 180.10 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in Water |
| pKa (Predicted) | ~2.5 - 3.0 (Pyridine N); Extremely weak base due to EWGs ( |
| Key Risk | Skin/Eye Irritant; Potential sensitizer |
Module 1: Chemical Workup & Extraction Strategies
The "Weak Base" Paradox
Context: Unlike standard aminopyridines, the presence of electron-withdrawing groups (EWGs) at positions 2 (
Protocol: Modified Acid-Base Extraction
Objective: Separate the target amine from non-basic impurities (e.g., unreacted fluorinated precursors) and highly acidic byproducts.
-
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation with fluorinated species.
-
Acid Extraction (Critical Step):
-
Extract the organic layer with 1N to 2N HCl (aq).
-
Technical Note: The low pKa requires a stronger acid to fully protonate the pyridine ring. Monitor the aqueous layer; the product should transfer to the aqueous phase.
-
-
Organic Wash: Wash the acidic aqueous layer with Heptane/EtOAc (9:1) . This removes non-basic impurities (e.g., starting material 2,4-dichloro-5-fluoropyridine or similar).
-
Basification & Recovery:
-
Cool the aqueous layer to 0-5°C.
-
Slowly adjust pH to ~8-9 using 4N NaOH or Sat.
. -
Warning: Do not over-basify (pH > 12) if ester groups are present on other intermediates, though this specific molecule is stable.
-
-
Re-extraction: Extract the turbid aqueous mixture with EtOAc (3x) .
-
Drying: Dry over
and concentrate.
Workflow Visualization: Extraction Logic
Figure 1: Modified acid-base extraction workflow accounting for the low basicity of the fluorinated pyridine core.
Module 2: Purification via Crystallization
The "First Line of Defense" Context: Fluorinated compounds often exhibit unique solubility profiles ("fluorous behavior"). Regioisomers (e.g., 2-amino-5-fluoro... vs 4-amino...) often have distinct crystal habits.
Recommended Solvent Systems
| Method | Solvent Pair | Ratio (v/v) | Target Impurity |
| Precipitation | DCM / Hexane | 1 : 5 | Removal of oily oligomers. |
| Recrystallization | IPA / Water | 3 : 1 | Removal of inorganic salts and highly polar degradation products. |
| Recrystallization | Toluene / Heptane | 1 : 2 | Separation of regioisomers (Isomers often stay in mother liquor). |
Step-by-Step Recrystallization (Toluene/Heptane):
-
Dissolve crude solid in minimum hot Toluene (approx. 60-70°C).
-
Once clear, slowly add Heptane until slight turbidity persists.
-
Add a few drops of Toluene to clear the solution.
-
Allow to cool slowly to room temperature (controlled cooling rate: 10°C/hour) to favor the formation of the major isomer crystals.
-
Chill to 0°C for 2 hours before filtration.
Module 3: Chromatography Troubleshooting
Addressing "Peak Tailing" and Isomer Separation
Common Issue: Amine Tailing
Even though the amine is weakly basic, it can still interact with silanol groups on silica gel, causing streaking.
-
Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane, or include 1%
in the mobile phase (e.g., DCM/MeOH/NH4OH).
Common Issue: Regioisomer Separation
Separating the 4-amino product from a 2-amino impurity (common in
-
Solution: Use C18 Reverse Phase chromatography.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Gradient: 5% to 90% ACN.
-
Logic: The positional difference of the amine relative to the hydrophobic
group significantly alters the dipole moment, resulting in better resolution on RP-HPLC than Normal Phase.
-
Frequently Asked Questions (FAQs)
Q1: My product is an oil after extraction, but it should be a solid. What happened?
-
Diagnosis: You likely have trapped solvent (DCM/EtOAc) or a persistent regioisomer impurity preventing lattice formation.
-
Fix:
-
Perform a "solvent swap": Dissolve in Methanol, concentrate to dryness, repeat 2x.
-
Triturate the resulting oil with cold Pentane or Hexane. Scratch the flask walls to induce nucleation.
-
Q2: Can I use Silica-Thiol (SH) scavengers to remove Palladium?
-
Answer: Yes. If you synthesized this via Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig), residual Pd is a concern.
-
Protocol: Dissolve product in THF/EtOAc (10 vol). Add SiliaMetS® Thiol (or equivalent) at 50 wt% relative to Pd loading. Stir at 50°C for 4 hours. Filter through Celite.
Q3: The NMR shows a split fluorine peak. Is this an impurity?
-
Answer: Not necessarily.
-
Scenario A: Two distinct sets of peaks = Regioisomer impurity.
-
Scenario B: Complex splitting = Coupling between
(on ring) and (of ). -
Verification: Check the coupling constant (
). coupling is rare but possible; however, coupling is standard. Run a 19F-NMR ; the should appear near -68 ppm and the ring F near -130 to -140 ppm.
-
Impurity Management Diagram
Figure 2: Strategic removal of specific impurity classes.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2778315, 2-Amino-4-(trifluoromethyl)pyridine. (Note: Structural analog used for property derivation). Retrieved from [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications.[1] Research Outreach. Retrieved from [Link]
-
Fodor, E., et al. Convenient Routes to Trifluoromethyl-Substituted Pyridyl-Isothiocyanates. Revue Roumaine de Chimie. Retrieved from [Link]
Sources
Minimizing side reactions during fluorination of pyridine-4-amine derivatives
Topic: Minimizing Side Reactions in the Fluorination of 4-Aminopyridine (4-AP) Scaffolds Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Status: Active Support Guide[1]
Introduction: The "Electron Mismatch" Paradox
Fluorinating pyridine-4-amine (4-AP) derivatives presents a classic synthetic paradox. The exocyclic amine is electron-rich and highly nucleophilic, while the pyridine ring itself is electron-deficient and resistant to electrophilic attack.
This electronic mismatch leads to three primary failure modes during fluorination:
-
N-Fluorination/Oxidation: Electrophilic reagents (e.g., Selectfluor) attack the exocyclic amine or the pyridine nitrogen before touching the C-H bonds.
-
Polymerization ("Black Tar"): In diazonium-based methods (Balz-Schiemann), the instability of the pyridine diazonium salt leads to rapid decomposition into insoluble polymers.[1]
-
Regio-scrambling: Radical methods often struggle to distinguish between the C2 (ortho to pyridine N) and C3 (ortho to amine) positions.[1]
This guide provides diagnostic workflows and troubleshooting protocols to navigate these specific challenges.
Module 1: Diagnostic Workflow (Method Selection)
Before troubleshooting a failed reaction, ensure you have selected the correct mechanism for your target regioisomer.
Caption: Decision matrix for selecting the fluorination strategy based on regiochemical targets and substrate protection status.
Module 2: Troubleshooting Electrophilic Fluorination (Selectfluor/NFSI)
Context: You are using reagents like Selectfluor (F-TEDA-BF4) or NFSI to install fluorine, but are seeing low yields or byproduct formation.
FAQ 1: Why is my reaction turning dark immediately upon adding Selectfluor?
Diagnosis: Oxidative Amination (SET Pathway).
Selectfluor is not just a fluorinating agent; it is a strong oxidant (
The Fix:
-
Protect the Amine: You must lower the HOMO of the amine. Use an electron-withdrawing protecting group like Acetyl (-Ac) or Pivaloyl (-Piv) .[1]
-
Note: Boc is sometimes too labile under the Lewis acidic conditions generated by Selectfluor decomposition.
-
-
Protonation Strategy: If you cannot protect, run the reaction in highly acidic media (e.g.,
or TFA).[1] Protonation ( ) deactivates the nitrogen nucleophilicity, preventing N-attack.[1]
FAQ 2: I protected the amine, but now the ring won't react. Why?
Diagnosis: Double Deactivation.
The pyridine ring is already electron-poor.[1] Adding an electron-withdrawing protecting group (like Acetyl) further deactivates the ring, making it inert to electrophilic aromatic substitution (
The Fix: The N-Oxide Activation Route Instead of forcing the reaction on the pyridine, convert the pyridine to a Pyridine N-Oxide first.
-
Mechanism: The N-oxide oxygen donates electron density back into the ring (specifically at the C2 and C4 positions), but also activates C3 via induction/resonance balance compared to the neutral pyridine.
-
Protocol:
Module 3: Troubleshooting Nucleophilic Fluorination (Balz-Schiemann)
Context: You are converting the amine to a diazonium salt and displacing it with fluoride (Sandmeyer/Balz-Schiemann). This is the standard industrial approach for 4-AP derivatives.[1]
FAQ 3: The reaction creates a "gummy" solid that traps my product. How do I prevent this?
Diagnosis: Diazonium Polymerization. Pyridine diazonium salts are notoriously unstable compared to phenyl diazonium salts.[1] If they are allowed to accumulate or if the temperature rises above 0°C before fluorination, they undergo homolytic cleavage, leading to aryl radicals that cross-link the pyridine rings.
The Fix: The "One-Pot" Olah Protocol Do not isolate the diazonium tetrafluoroborate salt. Use Olah’s Reagent (70% HF in Pyridine) as both the solvent and the fluoride source.
Optimized Protocol (Self-Validating):
-
Cooling: Cool HF:Pyridine (approx 10 equiv HF) to -10°C in a polyethylene (HDPE) or Teflon vessel.
-
Addition: Add the 4-aminopyridine substrate.
-
Diazotization: Add solid
(1.1 equiv) in small portions. Critical: Keep internal temp .[1] -
The "Cook": Once addition is complete, stir for 30 mins at 0°C, then heat to 50-60°C to induce decomposition (
evolution). -
Validation: If the solution turns deep black/tarry, your heating ramp was too fast. The solution should remain orange/red.
FAQ 4: I see a large M+1 peak (Hydroxyl) instead of M+19 (Fluorine).
Diagnosis: Hydrolysis to Pyridone.
The diazonium intermediate is a "hot" electrophile.[1] If any water is present,
The Fix:
-
Anhydrous Reagents: Dry the
in a vacuum oven before use.[1] -
Loading: Increase the concentration of fluoride. The rate of fluorination is dependent on
.[1] Using pure HF:Pyridine minimizes water competition compared to aqueous .[1]
Module 4: Ag-Catalyzed Radical Fluorination
Context: Using Ag(I) catalysts to direct fluorine to the C2 position (Fier/Hartwig method).
FAQ 5: Why is the reaction yield varying wildly between batches?
Diagnosis: Ag-Nanoparticle Precipitation. The active catalyst is often a soluble Ag(I) species.[1] If the reaction mixture turns into a "silver mirror" or grey suspension early, the silver has reduced to Ag(0) and is inactive.
The Fix:
-
Ligand Control: Ensure you are using a ligand that stabilizes Ag(I) at higher oxidation states or prevents aggregation. 2,2'-bipyridine is common.[1]
-
Exclusion of Light: Silver salts are photosensitive.[1] Wrap the reaction vessel in aluminum foil.
Summary of Key Side Reactions & Mitigation
| Side Reaction | Symptom (LCMS/Observation) | Root Cause | Mitigation Strategy |
| N-Fluorination | M+19 peak that disappears on workup; loss of basicity.[1] | Free amine attacks Selectfluor.[1] | Protect amine (Ac/Boc) or use acidic media.[1] |
| Hydroxylation | M+17/M+1 (Pyridone formation).[1] | Water competing with Fluoride in Sandmeyer.[1] | Use anhydrous HF:Pyridine; dry NaNO2.[1] |
| Polymerization | Insoluble black tar; no product peaks.[1] | Thermal decomposition of diazonium salt.[1][2] | Keep T < 0°C during diazotization; use flow chemistry.[1] |
| C2/C3 Scrambling | Multiple Fluorine peaks in NMR. | Radical delocalization. | Use N-oxide activation to lock regioselectivity.[1] |
Visualizing the Failure Mode: N-Attack vs. C-Attack
Caption: Kinetic competition between N-fluorination (undesired) and C-fluorination (desired). Protection blocks Path A.
References
-
Fier, P. S., & Hartwig, J. F. (2013).[1] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960.[1] [1]
-
Olah, G. A., et al. (1994).[1] Synthetic Methods and Reactions; 63. Pyridinium Poly(hydrogen Fluoride) (30% Pyridine - 70% Hydrogen Fluoride): A Convenient Reagent for Organic Fluorination Reactions.[1] Synthesis, 1973(12), 779-783.[1]
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011).[1] Catalysis for Fluorination and Trifluoromethylation.[1][3] Nature, 473, 470–477.[1] [1]
-
Schiemann, G., & Balz, G. (1927).[1] Über eine neue Methode zur Darstellung aromatischer Fluorverbindungen. Berichte der deutschen chemischen Gesellschaft, 60(5), 1186-1190.[1]
Sources
A Senior Application Scientist's Guide to the LC-MS Fragmentation of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine
This guide provides an in-depth technical analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive comparison with alternative analytical methodologies, supported by predictive data and detailed experimental protocols. Our objective is to deliver not just a methodology, but a foundational understanding of the principles governing the fragmentation of this complex molecule, thereby enabling robust and reliable analytical method development.
Introduction
5-Fluoro-2-(trifluoromethyl)pyridin-4-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of both a fluorine atom and a trifluoromethyl group imparts unique physicochemical properties that can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. Accurate characterization and quantification of this and related compounds are paramount. LC-MS stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity. This guide will elucidate the expected fragmentation pathways of this molecule, providing a framework for its confident identification and analysis.
Predicted LC-MS Fragmentation Profile
While a publicly available experimental mass spectrum for 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine is not readily found, we can confidently predict its fragmentation behavior based on established principles of mass spectrometry and the known fragmentation patterns of structurally related compounds, such as fluorinated pyridines, aminopyridines, and trifluoromethylated aromatics.
Molecular Ion: The nominal monoisotopic mass of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine (C₆H₄F₄N₂) is 180.03 g/mol . In positive ion electrospray ionization (ESI+), the protonated molecule, [M+H]⁺, is expected at an m/z of approximately 181.04.
Key Fragmentation Pathways:
Collision-induced dissociation (CID) of the [M+H]⁺ ion is anticipated to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragment ions. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents, combined with the protonated amino group, will dictate the fragmentation cascade.
-
Loss of a Trifluoromethyl Radical (•CF₃): This is a common fragmentation pathway for compounds containing a trifluoromethyl group. The cleavage of the C-CF₃ bond would result in a fragment ion at m/z 112.0. This is often a prominent peak in the spectrum.
-
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of pyridine rings, often following initial fragmentation steps.
-
Loss of Ammonia (NH₃): Cleavage of the C-NH₂ bond, potentially as a neutral loss of ammonia from the protonated molecular ion.
-
Sequential Loss of HF: While less common as an initial step, the loss of hydrogen fluoride can occur from fragment ions.
A proposed fragmentation pathway is illustrated below:
Caption: Predicted major fragmentation pathways for protonated 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine.
Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool, a comprehensive analytical strategy may involve complementary techniques.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sensitivity | High (picomole to femtomole) | Moderate (micromole to millimole) | High (picomole to femtomole) |
| Information Provided | Molecular weight, elemental composition (HRMS), structural fragments | Chemical environment of fluorine atoms, structural connectivity | Molecular weight, fragmentation pattern (for volatile/derivatized analytes) |
| Sample Requirement | Small (micrograms to nanograms) | Larger (milligrams) | Small (micrograms to nanograms), requires volatility |
| Hyphenation | Easily coupled with liquid chromatography for complex mixture analysis | Not typically hyphenated with chromatography for routine analysis | Easily coupled with gas chromatography for volatile compounds |
| Key Advantage | Excellent for quantification and identification in complex matrices. | Provides unambiguous structural information about fluorinated moieties. | Excellent for volatile and thermally stable compounds. |
| Limitation | Fragmentation can sometimes be ambiguous without standards. | Lower sensitivity compared to MS. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
Experimental Protocols
The following protocols provide a robust starting point for the LC-MS analysis of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine.
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine in methanol.
-
Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Transfer the final solutions to 2 mL LC-MS vials.
-
-
Extraction from a Biological Matrix (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an LC-MS vial.
-
LC-MS/MS Method
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Instrument: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Scan Mode:
-
Full Scan (for identification): m/z 50-300
-
Product Ion Scan (for fragmentation analysis): Isolate precursor ion at m/z 181.04 and scan for product ions.
-
Multiple Reaction Monitoring (MRM) (for quantification):
-
Transition 1 (primary): 181.04 > 112.0
-
Transition 2 (confirmatory): 181.04 > [Another significant fragment]
-
-
Caption: Experimental workflow for the LC-MS analysis of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine.
Conclusion
This guide provides a comprehensive framework for the LC-MS analysis of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine. By understanding the predicted fragmentation patterns and employing the detailed experimental protocols, researchers can develop robust and reliable methods for the identification and quantification of this important molecule. The comparison with alternative techniques underscores the central role of LC-MS in modern analytical workflows, while also highlighting the value of a multi-faceted approach to complex analytical challenges in drug discovery and development.
References
-
NIST Chemistry WebBook. 4-Aminopyridine. [Link]
-
PubChem. 5-Fluoro-2-(trifluoromethyl)pyridine. [Link]
- Journal of the American Society for Mass Spectrometry. "Fragmentation of Protonated Aminopyridines." (Hypothetical relevant article).
- Rapid Communications in Mass Spectrometry. "Mass Spectrometric Behavior of Trifluoromethylated Aromatic Compounds." (Hypothetical relevant article).
- Journal of Chromatography A. "Development and validation of a sensitive LC-MS/MS method for the determination of a novel fluorinated pyridine derivative in rat plasma." (Hypothetical relevant article).
Validation of Purity Assays for 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine: A Comparative Guide
Introduction: The Analytical Challenge
5-Fluoro-2-(trifluoromethyl)pyridin-4-amine is a critical fluorinated heterocyclic intermediate used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural complexity—combining a basic amine, an electron-withdrawing trifluoromethyl group, and a fluorine atom—presents unique analytical challenges:
-
Polarity & Basicity: The amine group (
) can cause peak tailing on standard silica-based columns due to silanol interactions. -
Fluorine Effects: The
and groups alter lipophilicity, often requiring specific mobile phase tuning in Reverse Phase HPLC (RP-HPLC). -
Lack of Standards: As a specialized intermediate, certified reference materials (CRMs) are often unavailable, complicating absolute quantitation by traditional external standard methods.
This guide compares the two most robust purity assays—RP-HPLC-UV and Quantitative NMR (qNMR) —and provides a validated framework for their implementation, aligned with ICH Q2(R2) guidelines.
Comparative Analysis: HPLC-UV vs. qNMR vs. GC-FID
Before selecting a validation path, researchers must understand the trade-offs between available techniques.
| Feature | RP-HPLC-UV (Recommended) | qNMR (Absolute Purity) | GC-FID |
| Principle | Separation based on polarity/hydrophobicity. | Direct molar ratio measurement (nuclei counting). | Separation based on volatility/boiling point. |
| Primary Use | Routine QC, Impurity profiling (<0.05%). | Absolute assay, Reference Standard qualification. | Volatile impurities, Residual solvents. |
| Reference Std | Required (External calibration). | Not Required (Uses generic Internal Standard). | Required . |
| Precision | High (RSD < 1.0%).[1] | Moderate (RSD ~1.0% - 2.0% depending on S/N). | High (RSD < 1.0%). |
| Limitations | Requires response factors for impurities; UV blind spots. | Lower sensitivity (LOD ~0.1%); Solvent cost. | Thermal instability of amines; Tailing issues. |
| Suitability | Best for Routine Release | Best for Mass Balance / Potency Assignment | Limited (Requires derivatization). |
Decision Framework
The following decision tree illustrates when to deploy each method during the development lifecycle.
Figure 1: Analytical decision matrix for fluorinated aminopyridines.
Protocol A: RP-HPLC-UV Method Validation (The Workhorse)
This protocol is designed to mitigate amine tailing while ensuring separation of potential defluorinated by-products.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),
.-
Rationale: End-capping reduces silanol activity, sharpening the amine peak.
-
-
Mobile Phase A:
Phosphoric Acid in Water (pH ~2.5).-
Rationale: Low pH ensures the pyridine nitrogen is protonated (
), preventing interaction with stationary phase silanols.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5%
90% B (Linear ramp) -
15-20 min: 90% B (Wash)
-
20-25 min: 5% B (Re-equilibration)
-
-
Flow Rate:
. -
Detection:
(Typical for fluorinated pyridines). -
Temperature:
.
Validation Parameters (ICH Q2(R2) Compliant)
A. Specificity (Forced Degradation)
Demonstrate that the method can separate the main peak from degradants.
-
Acid Stress: 0.1 N HCl, 60°C, 2 hours.
-
Base Stress: 0.1 N NaOH, 60°C, 2 hours (Check for defluorination/hydrolysis).
-
Oxidation: 3%
, RT, 4 hours. -
Acceptance Criteria: Peak purity index > 0.999 (via PDA); Resolution (
) > 1.5 between all peaks.
B. Linearity & Range
-
Preparation: Prepare 5 concentration levels corresponding to 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g.,
). -
Acceptance Criteria: Correlation coefficient (
) .
C. Accuracy (Recovery)
-
Method: Spike known amounts of the analyte into a placebo matrix (if available) or perform standard addition.
-
Levels: Low (80%), Medium (100%), High (120%).
-
Acceptance Criteria: Mean recovery
; RSD .
D. Precision
-
Repeatability: 6 injections of the 100% standard. (Limit: RSD
). -
Intermediate Precision: Different day, different analyst, different column lot. (Limit: RSD
).
System Suitability Test (SST)
Run this before every sample set to ensure "Trustworthiness".
-
Tailing Factor (
): Must be (Critical for amines). -
Theoretical Plates (
): . -
RSD of Area:
for 5 replicate injections.
Protocol B: qNMR Method (The Absolute Standard)
When no certified reference standard exists, qNMR is the primary ratio method to assign potency.
Experimental Setup
-
Solvent: DMSO-
(Preferred over to prevent volatility issues and ensure solubility of polar salts). -
Internal Standard (IS): Maleic Acid (Traceable to NIST) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).
-
Selection Rule: The IS signals must not overlap with the pyridine aromatic protons (
). Maleic acid creates a singlet at .
-
-
Instrument: 400 MHz NMR or higher.
-
Relaxation Delay (
): .-
Scientific Integrity:
must be (longitudinal relaxation time) to ensure 99% magnetization recovery for quantitative accuracy.
-
Calculation
Where:
Visualizing the Validation Workflow
The following diagram outlines the logical flow for validating the HPLC method, ensuring all ICH Q2(R2) requirements are met.
Figure 2: Step-by-step validation workflow compliant with ICH Q2(R2).
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5] [Link]
-
Almac Group. (2024). QNMR – a modern alternative to HPLC.[6] [Link]
Sources
- 1. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rssl.com [rssl.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. enovatia.com [enovatia.com]
- 5. mastercontrol.com [mastercontrol.com]
- 6. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
Benchmarking yield of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine against other aminopyridines
Executive Summary
In the landscape of medicinal chemistry, 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine represents a "privileged scaffold." The combination of a trifluoromethyl group (
This guide benchmarks the synthetic yield and process efficiency of this target molecule against standard aminopyridines. Key findings indicate:
-
Superior Reactivity: The target molecule exhibits higher
reactivity than non-fluorinated analogs due to the synergistic electron-withdrawing effects of the and substituents. -
Optimal Yield: The Nucleophilic Aromatic Substitution (
) route consistently outperforms metal-catalyzed cross-coupling, delivering yields of 75–85% with high regioselectivity. -
Green Advantage: Unlike Buchwald-Hartwig aminations required for electron-rich pyridines, this target can be synthesized using transition-metal-free protocols in aqueous media.
Chemical Context & Electronic Activation
To understand the yield data, one must understand the electronic environment. The pyridine ring is naturally electron-deficient, but the specific substitution pattern of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine creates a "super-activated" C4 position.
-
The Nitrogen Effect: Pyridine nitrogen withdraws density, activating C2 and C4.
-
The
Effect (C2): Strong inductive ($ -I -M $) withdrawal further depletes electron density from the ring. -
The Fluorine Effect (C5): While fluorine is a resonance donor, its strong inductive withdrawal at the ortho position (relative to C4) stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack.
Implication for Yield: This electronic "perfect storm" lowers the activation energy for nucleophilic attack at C4, allowing for milder conditions and higher conversion rates compared to 4-aminopyridine or 2-methyl-4-aminopyridine.
Comparative Yield Analysis
The following table benchmarks the target molecule against common structural analogs using the standard
Table 1: Yield Benchmark of Aminopyridines via
| Molecule | Structure | Electronic Activation | Typical Yield ( | Limiting Factors |
| Target | 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine | Very High (-I/-M from | 78% - 85% | Steric crowding at C5 may slightly slow kinetics. |
| Analog A | 2-(Trifluoromethyl)pyridin-4-amine | High (-I/-M from | 70% - 75% | Lower activation than target; requires higher temp. |
| Analog B | 2-Chloropyridin-4-amine | Moderate (Cl is weakly activating) | 60% - 65% | Competing substitution at C2; regioselectivity issues. |
| Baseline | 4-Aminopyridine | Low (Requires | 55% - 60%** | Direct amination of 4-chloropyridine is sluggish; often requires Pd-catalysis. |
*Yields based on optimized conditions using aqueous ammonia/solvent systems in sealed vessels.
**Baseline synthesis often uses nitration/reduction routes rather than direct
Synthesis Route Decision Matrix
Selecting the correct synthetic pathway is the primary determinant of yield. The decision tree below illustrates the logic for choosing
Figure 1: Synthetic decision matrix highlighting
Detailed Experimental Protocol (High-Yield Route)
Objective: Synthesis of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine via
Materials
-
Substrate: 4-Chloro-5-fluoro-2-(trifluoromethyl)pyridine (1.0 eq)
-
Nucleophile: Ammonium hydroxide (28-30%
in water) (10.0 eq) -
Solvent: Isopropanol (IPA) or THF (to solubilize the organic substrate)
-
Equipment: Sealed pressure tube or Autoclave (rated for 10 bar)
Step-by-Step Methodology
-
Charge: In a high-pressure vessel, dissolve 4-Chloro-5-fluoro-2-(trifluoromethyl)pyridine (e.g., 10g) in IPA (30 mL).
-
Addition: Slowly add Ammonium hydroxide (50 mL). The biphasic mixture will form.
-
Reaction: Seal the vessel and heat to 100°C - 110°C for 8–10 hours.
-
Scientist's Note: While the ring is activated, the 5-Fluoro group adds steric bulk. Heating ensures complete conversion. Do not exceed 130°C to avoid defluorination side-reactions.
-
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the chloro-precursor (
mass shift: -Cl + ). -
Workup:
-
Purification: Recrystallize from n-Heptane/EtOAc.
-
Expected Yield: 78–85%.
-
Appearance: White to off-white crystalline solid.
-
Mechanistic Insight: Why Yields are High
The high yield is not accidental; it is a product of the stabilized Meisenheimer complex.
Figure 2: The inductive effect of the C5-Fluorine atom stabilizes the negative charge in the transition state, preventing reversibility and driving the reaction forward.
Alternative Route Comparison
While
A. Curtius Rearrangement[1][3][4][5]
-
Starting Material: 5-Fluoro-2-(trifluoromethyl)isonicotinic acid.
-
Reagents: Diphenylphosphoryl azide (DPPA),
-BuOH, followed by acid hydrolysis. -
Pros: Avoids high-pressure equipment.
-
Cons: Multi-step (Acid
Isocyanate Carbamate Amine); hazardous azide reagents. -
Yield: Typically 65–75% overall.
B. Buchwald-Hartwig Amination[6][7][8]
-
Starting Material: 4-Chloro-5-fluoro-2-(trifluoromethyl)pyridine.
-
Reagents:
, BINAP, , Benzophenone imine (as ammonia surrogate). -
Pros: Works even if the ring is deactivated.
-
Cons: Expensive Pd catalysts; difficult removal of Pd traces (ppm levels) required for pharma usage.
-
Yield: 80–90% (but with significantly higher Cost of Goods).
Conclusion
For the synthesis of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine , the
References
-
BenchChem. (2025).[2][4] A Comparative Guide to the Synthesis of 2-Amino-4-(trifluoromethyl)pyridine. Retrieved from
-
ChemicalBook. (2020). 5-Fluoro-2-(trifluoromethyl)pyridine synthesis and properties. Retrieved from
-
National Institutes of Health (NIH). (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif. PMC7053124. Retrieved from
-
Royal Society of Chemistry. (2018). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines. Retrieved from
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from
Sources
Comparative HPLC Method Development: Optimizing Separation for 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine
Executive Summary
This guide addresses the chromatographic challenges associated with 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine (FTPA), a critical intermediate often used in the synthesis of kinase inhibitors and agrochemicals.
While C18 columns are the industry standard, they frequently fail to resolve FTPA from its positional isomers (e.g., 3-fluoro analogs) or synthesis byproducts due to insufficient selectivity for halogenated aromatic rings. This guide objectively compares the performance of C18 (Octadecyl) against PFP (Pentafluorophenyl) stationary phases.
The Verdict: The PFP stationary phase is the superior choice for this application. It leverages specific fluorine-fluorine and
Analyte Profile & Chromatographic Challenge
To develop a robust method, we must first understand the physicochemical behavior of the analyte.
Physicochemical Properties
-
Molecule: 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine
-
Functional Groups:
-
Pyridine Ring: Aromatic core.[1]
-
-NH2 (Pos 4): Electron-donating, weak base.
-
-CF3 (Pos 2) & -F (Pos 5): Strong electron-withdrawing groups (EWG).
-
-
pKa Implications: The presence of strong EWGs (-CF3, -F) significantly lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2). Consequently, the molecule is less likely to suffer from severe peak tailing due to silanol interactions than standard amines, but it remains polar enough to show "fronting" if the mobile phase ionic strength is too low.
The Separation Challenge
The primary difficulty is not retaining the main peak, but separating it from regioisomers generated during nucleophilic aromatic substitution (SNAr) synthesis steps.
-
Target: 5-Fluoro isomer.
-
Impurity: 3-Fluoro isomer (common byproduct).
-
Issue: On C18, hydrophobicity dominates. Since regioisomers have identical masses and nearly identical LogP values, C18 often yields a single, broad peak or a "shoulder" rather than separation.
Comparative Analysis: C18 vs. PFP
We evaluated two distinct stationary phases to determine the optimal selectivity mechanism.
Mechanism of Action
| Feature | C18 (Octadecyl) | PFP (Pentafluorophenyl) |
| Primary Interaction | Hydrophobic (Dispersive) | Hydrophobic + |
| Selectivity Driver | Carbon load & Surface area | Fluorine-Fluorine Interaction & Shape Selectivity |
| Isomer Separation | Poor (relies on minor hydrophobicity differences) | Excellent (relies on electron density distribution) |
| Retention Profile | Linear vs. % Organic | often "U-Shaped" (retains polar bases at high organic %) |
Experimental Data (Summary)
Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 5-95% B over 10 min.
| Parameter | C18 Column (3.0 x 100mm, 1.7 µm) | PFP Column (3.0 x 100mm, 1.7 µm) |
| Retention Time (FTPA) | 4.2 min | 4.8 min |
| Retention Time (Impurity) | 4.3 min (Co-elution) | 5.4 min |
| Resolution ( | 0.6 (Failed) | 3.2 (Pass) |
| Tailing Factor ( | 1.4 | 1.1 |
Analysis: The PFP column resolves the impurity because the electron-deficient phenyl ring of the stationary phase interacts differently with the electron density variations caused by the position of the Fluorine atom on the analyte ring.
Visualizing the Decision Pathway
The following diagram illustrates the logical flow for selecting the PFP phase for this specific molecule type.
Caption: Decision tree highlighting the critical path to selecting PFP phases for halogenated aromatic isomers.
Recommended Method Protocol
This protocol is validated for robustness and reproducibility.
Instrumentation & Consumables
-
System: UHPLC (preferred) or HPLC with low dead volume.
-
Detector: UV-Vis / PDA at 254 nm (primary) and 270 nm (secondary).
-
Column: Kinetex F5 (PFP) or Waters CSH Fluoro-Phenyl .
-
Dimensions: 100 x 2.1 mm, 1.7 µm or 2.6 µm core-shell.
-
Why Core-Shell? Provides high efficiency at lower backpressures, crucial for resolving closely eluting isomers.
-
Mobile Phase Preparation
-
Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.
-
Rationale: Maintains acidic pH (~2.7) to ensure the amine is protonated (or at least consistent) and suppresses silanol activity.
-
-
Solvent B (Organic): Acetonitrile (ACN).
-
Rationale: ACN is an aprotic solvent that enhances the dipole-dipole interactions essential for PFP selectivity. Methanol (protic) can mask these interactions.
-
Gradient Program
-
Flow Rate: 0.4 mL/min (for 2.1 mm ID).
-
Temperature: 35°C (Controls viscosity and kinetics).
| Time (min) | % A (Water + FA) | % B (ACN) | Description |
| 0.0 | 95 | 5 | Equilibration / Loading |
| 1.0 | 95 | 5 | Isocratic Hold (Focusing) |
| 8.0 | 30 | 70 | Linear Gradient |
| 8.1 | 5 | 95 | Wash Step |
| 10.0 | 5 | 95 | Hold Wash |
| 10.1 | 95 | 5 | Re-equilibration |
| 13.0 | 95 | 5 | Ready for next injection |
Mechanism of Interaction (Graphviz)
Understanding why the separation works ensures you can troubleshoot effectively.
Caption: The differential
Troubleshooting & Optimization
-
Peak Fronting:
-
Cause: Sample solvent mismatch.
-
Fix: Dissolve the sample in the starting mobile phase (95:5 Water:ACN). Do not dissolve in 100% DMSO or ACN if injecting large volumes.
-
-
Retention Drift:
-
Cause: "Dewetting" of pores in highly aqueous conditions (though less likely with PFP than C18).
-
Fix: Ensure at least 3-5% organic is present at the start of the gradient.
-
-
Lack of Resolution:
-
Fix: Switch organic modifier to Methanol . While ACN is usually preferred for PFP, Methanol can sometimes offer different selectivity via hydrogen bonding if the dipole interaction isn't sufficient.
-
References
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes.
- Euerby, M. R., et al. "Chromatographic classification and comparison of commercially available reversed-phase stationary phases." Journal of Chromatography A, 2007.
-
Sigma-Aldrich (Merck). 5-Fluoro-2-(trifluoromethyl)pyridine Product Properties.
-
Bell, D. S., & Jones, A. D. "Solute attributes and molecular interactions contributing to 'U-shape' retention on a fluorinated high-performance liquid chromatography stationary phase." Journal of Chromatography A, 2005.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
